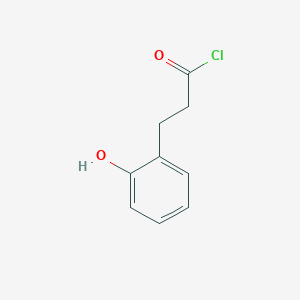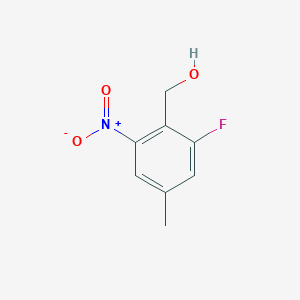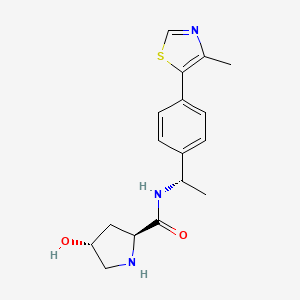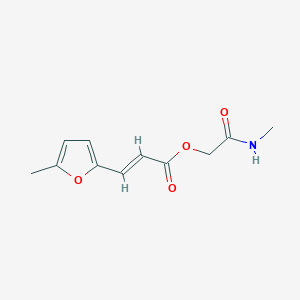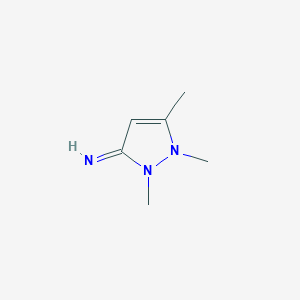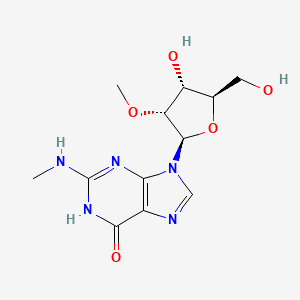
n2,2'-O-dimethylguanosine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N2,2’-O-Dimethylguanosine is a modified nucleoside, specifically a purine nucleoside analog. It is a derivative of guanosine where two methyl groups are added to the nitrogen atoms at positions 2 and 2’ of the guanine base. This compound is known for its broad antitumor activity, particularly targeting indolent lymphoid malignancies .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The preparation of N2,2’-O-dimethylguanosine involves the methylation of guanosine. One convenient method for its preparation includes the use of 2-(p-nitrophenyl)ethyl group instead of the benzyl protecting group for the O6 position of the guanosine . The reaction conditions typically involve the use of methylating agents such as methyl iodide or dimethyl sulfate in the presence of a base like sodium hydride or potassium carbonate.
Industrial Production Methods
Industrial production methods for N2,2’-O-dimethylguanosine are not well-documented in the public domain. the general approach would involve large-scale methylation reactions under controlled conditions to ensure high yield and purity of the product.
Análisis De Reacciones Químicas
Types of Reactions
N2,2’-O-Dimethylguanosine undergoes various chemical reactions, including:
Methylation: The addition of methyl groups to the nitrogen atoms.
Oxidation: Potential oxidation of the guanine base.
Substitution: Substitution reactions involving the guanine base.
Common Reagents and Conditions
Methylating Agents: Methyl iodide, dimethyl sulfate.
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Bases: Sodium hydride, potassium carbonate.
Major Products
The major product of the methylation reaction is N2,2’-O-dimethylguanosine itself. Other potential products depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
N2,2’-O-Dimethylguanosine has several scientific research applications:
Mecanismo De Acción
N2,2’-O-Dimethylguanosine exerts its effects primarily through the inhibition of DNA synthesis and the induction of apoptosis. As a purine nucleoside analog, it interferes with the normal function of nucleic acids, leading to cell cycle arrest and programmed cell death . The molecular targets include DNA polymerases and other enzymes involved in DNA replication and repair.
Comparación Con Compuestos Similares
Similar Compounds
N2-Methylguanosine: A single methyl group added to the nitrogen at position 2 of guanine.
N2,N2-Dimethylguanosine: Similar to N2,2’-O-dimethylguanosine but without the O-methylation.
Uniqueness
N2,2’-O-Dimethylguanosine is unique due to its dual methylation at both the nitrogen atoms and the oxygen atom at position 2’. This modification significantly alters its chemical properties and biological activity compared to other similar compounds .
Propiedades
Fórmula molecular |
C12H17N5O5 |
|---|---|
Peso molecular |
311.29 g/mol |
Nombre IUPAC |
9-[(2R,3R,4R,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-2-(methylamino)-1H-purin-6-one |
InChI |
InChI=1S/C12H17N5O5/c1-13-12-15-9-6(10(20)16-12)14-4-17(9)11-8(21-2)7(19)5(3-18)22-11/h4-5,7-8,11,18-19H,3H2,1-2H3,(H2,13,15,16,20)/t5-,7-,8-,11-/m1/s1 |
Clave InChI |
OJTAZBNWKTYVFJ-IOSLPCCCSA-N |
SMILES isomérico |
CNC1=NC2=C(C(=O)N1)N=CN2[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)OC |
SMILES canónico |
CNC1=NC2=C(C(=O)N1)N=CN2C3C(C(C(O3)CO)O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(Difluoromethyl)-4-fluorobenzo[d]oxazole](/img/structure/B12860574.png)
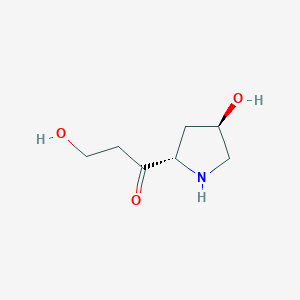


![N-(2,5-Dimethyl-phenyl)-2-(5-mercapto-4-methyl-4H-[1,2,4]triazol-3-yl)-acetamide](/img/structure/B12860593.png)

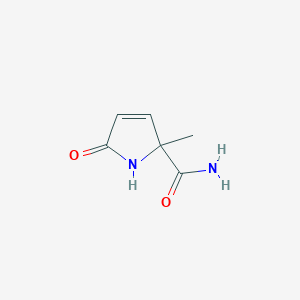
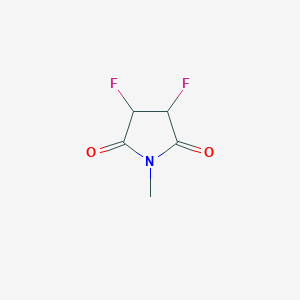
![2-(1,2,3,5,6,7-Hexahydropyrido[3,2,1-ij]quinolin-9-yl)ethanamine](/img/structure/B12860609.png)
